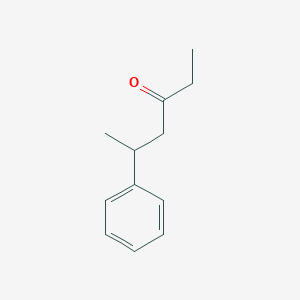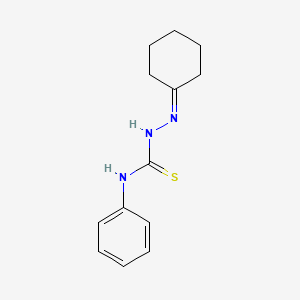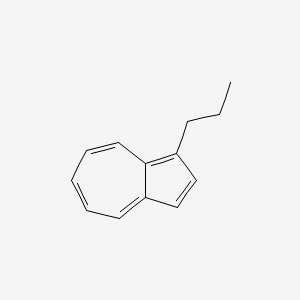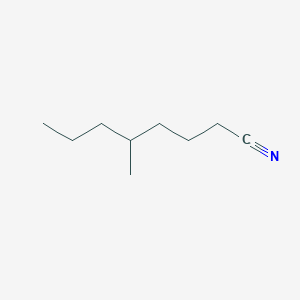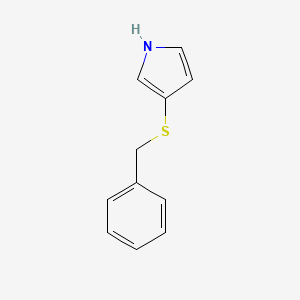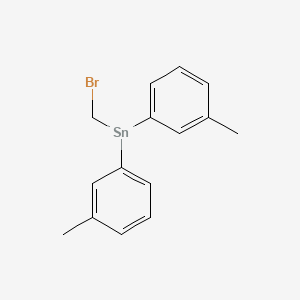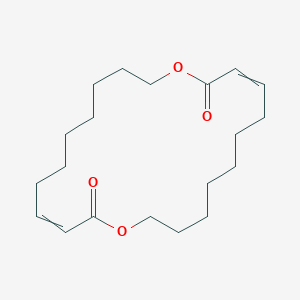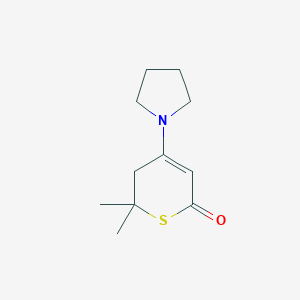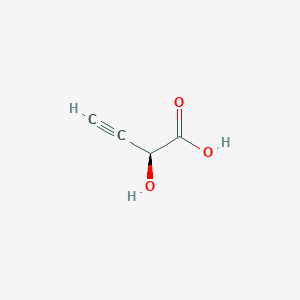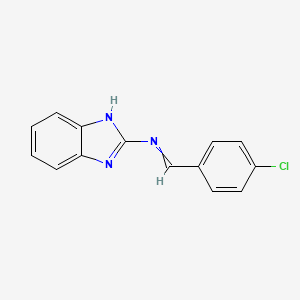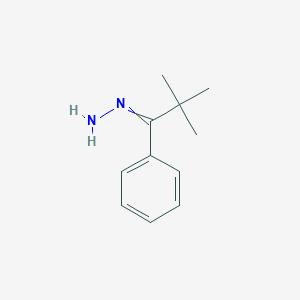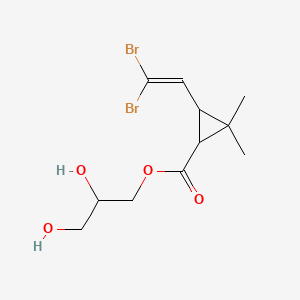
2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a synthetic organic compound with the molecular formula C₁₁H₁₆Br₂O₄ and a molecular weight of 372.05 g/mol . This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with dibromoethenyl and dimethyl groups, as well as a dihydroxypropyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction involving a suitable alkene and a carbene precursor.
Introduction of Dibromoethenyl Group: The dibromoethenyl group can be introduced via a halogenation reaction, where the cyclopropane ring is treated with bromine or a bromine-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dibromoethenyl group can be reduced to form a less halogenated or non-halogenated alkene.
Substitution: The bromine atoms in the dibromoethenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The dibromoethenyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The dihydroxypropyl group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxypropyl 3-(2-bromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but with one less bromine atom.
2,3-Dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but with chlorine atoms instead of bromine.
2,3-Dihydroxypropyl 3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of the dibromoethenyl group in 2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate makes it unique compared to its analogs. The bromine atoms contribute to its reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
82045-65-6 |
|---|---|
Molecular Formula |
C11H16Br2O4 |
Molecular Weight |
372.05 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H16Br2O4/c1-11(2)7(3-8(12)13)9(11)10(16)17-5-6(15)4-14/h3,6-7,9,14-15H,4-5H2,1-2H3 |
InChI Key |
BJYDGVNYDVZKIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)OCC(CO)O)C=C(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


